molecular formula C13H14N2O B1587643 3-(Benzyloxy)benzene-1,2-diamine CAS No. 89521-55-1

3-(Benzyloxy)benzene-1,2-diamine

Cat. No.: B1587643
CAS No.: 89521-55-1
M. Wt: 214.26 g/mol
InChI Key: NSGSUVJJLZZPPY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSUVJJLZZPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402862
Record name 3-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89521-55-1
Record name 3-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy Benzene 1,2 Diamine and Its Precursors

Strategies for Introducing the Benzyloxy Group onto Benzene (B151609) Precursors

The introduction of a benzyloxy group (—OCH₂C₆H₅) onto an aromatic ring is a critical step in the synthesis of the target compound. This is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. researchgate.netsemanticscholar.org This reaction involves the nucleophilic substitution (SN2) of a benzyl (B1604629) halide by an alkoxide or, in this case, a phenoxide. researchgate.net

A plausible precursor for this synthesis is a di-substituted phenol (B47542), such as 2,3-dinitrophenol. wikipedia.org The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases for synthesizing aryl ethers include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). wikipedia.org The resulting phenoxide then reacts with a benzylating agent, typically benzyl bromide or benzyl chloride, to form the benzyl ether. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate this SN2 reaction. semanticscholar.org

An alternative strategy involves the benzylation of a pre-existing aminophenol. However, this requires careful control of reaction conditions to ensure selective O-alkylation over N-alkylation, as the amino group is also nucleophilic.

The stability of the benzyl group is a key consideration. It is known to be stable under various conditions but can be removed through methods like catalytic hydrogenation, which is often used in subsequent synthetic steps. semanticscholar.org

Table 1: Reagents for Williamson Ether Synthesis of Benzyloxyaromatics

ComponentExample ReagentsPurpose
Phenolic Precursor 2,3-DinitrophenolProvides the benzene ring and oxygen atom.
Base K₂CO₃, NaOH, NaHDeprotonates the phenol to form the phenoxide. wikipedia.orgmdpi.com
Benzylating Agent Benzyl bromide, Benzyl chlorideProvides the benzyl group. mdpi.com
Solvent DMF, AcetonitrileProvides a medium for the SN2 reaction. semanticscholar.org

Methods for the Formation of the 1,2-diamine Functionality

The creation of the vicinal (1,2) diamine moiety on the benzene ring is most commonly accomplished by the reduction of two nitro groups, or a combination of nitro-group reduction and other C-N bond-forming reactions.

The reduction of aromatic nitro groups is a fundamental transformation for the synthesis of anilines. youtube.com In the context of 3-(benzyloxy)benzene-1,2-diamine, a precursor such as 1-(benzyloxy)-2,3-dinitrobenzene (B8572107) would be reduced to the target diamine. A variety of reducing agents can accomplish this transformation.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common method. semanticscholar.org However, a significant drawback of this approach is the potential for simultaneous cleavage of the benzyl ether (debenzylation) via hydrogenolysis. semanticscholar.org

To avoid debenzylation, alternative reducing agents are often preferred. Chemical reduction using metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), are effective and widely used. semanticscholar.org These methods are known to be chemoselective, reducing the nitro groups while leaving the benzyl ether and other sensitive functionalities intact. semanticscholar.orgsigmaaldrich.com For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) proceeds in high yield using SnCl₂ without cleavage of the benzyl ether or the chloro group. semanticscholar.orgsigmaaldrich.com

The selective reduction of one nitro group in a dinitro compound is also possible using reagents like sodium hydrogen sulfide, which could be employed in a stepwise approach. youtube.com

Table 2: Comparison of Nitro Group Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Raney NiHigh efficiency, clean reaction.Can cause debenzylation of the ether. semanticscholar.org
Metal/Acid Reduction Fe/CH₃COOH, SnCl₂/HClChemoselective, preserves benzyl ether. semanticscholar.orgsigmaaldrich.comOften requires stoichiometric amounts of metal and acid, leading to more complex workup.
Metal-Free Reduction Trichlorosilane (HSiCl₃)Mild, metal-free conditions. beilstein-journals.orgRequires specific handling of reagents.

Nucleophilic aromatic substitution (SNAr) provides another powerful route to form C-N bonds on an aromatic ring. cymitquimica.com This reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide like fluorine or chlorine). wikipedia.org

A plausible synthetic sequence could start with 1-fluoro-2-nitrobenzene (B31998). This substrate can undergo SNAr with a benzylamine (B48309) derivative to form an N-benzyl-2-nitroaniline intermediate. mdpi.com Subsequently, the nitro group can be reduced to an amino group as described previously, yielding the final diamine product. This two-step process of SNAr followed by reduction is an effective strategy for preparing N-substituted benzene-1,2-diamines. mdpi.com

The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. mdpi.com The high reactivity of fluorine as a leaving group in SNAr reactions makes fluoro-nitroaromatics excellent substrates. wikipedia.org

Stereoselective and Enantioselective Synthesis of Related 1,2-diamines

While this compound is an achiral molecule, the synthesis of chiral 1,2-diamines is of immense importance as they are key components in asymmetric catalysis and biologically active molecules. The methods developed for their synthesis often involve stereoselective or enantioselective strategies.

One prominent method is the catalytic asymmetric ring-opening of meso-aziridines. A meso-aziridine, which is achiral but contains stereocenters, can be opened by a nucleophile (such as an amine or azide) using a chiral catalyst. This desymmetrization process can produce highly enantioenriched 1,2-diamines.

Another approach is the asymmetric diamination of alkenes, where two amino groups are added across a double bond with stereochemical control, often mediated by chiral transition metal complexes.

Catalytic Approaches in the Synthesis of 1,2-diamines

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 1,2-diamines has benefited significantly from the development of advanced catalytic systems, particularly those involving transition metals.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides or triflates with amines. This methodology could be applied to construct one or both of the C-N bonds in a diamine precursor.

More recent developments include C-H amination reactions, catalyzed by metals such as rhodium, iridium, or iron. These reactions offer a more atom-economical approach by directly converting a C-H bond on the aromatic ring into a C-N bond, bypassing the need for pre-functionalized starting materials like aryl halides. These methods often involve the generation of highly reactive metal-nitrenoid intermediates that insert into C-H bonds to form the desired amine.

Organocatalysis in C–N bond formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-catalyzed reactions for the formation of carbon-nitrogen (C-N) bonds. This approach is integral to the synthesis of various amine-containing compounds, including precursors to substituted benzene-1,2-diamines.

Chiral 1,2-benzenediamine scaffolds can be utilized as hydrogen-bond donors in bifunctional noncovalent organocatalysts. The synthesis of these catalysts often begins with commercially available starting materials like (1R,2R)-cyclohexane-1,2-diamine and ortho-fluoronitrobenzene derivatives. mdpi.com A typical synthetic sequence involves the nucleophilic aromatic substitution of a fluoride (B91410) in an ortho-fluoronitrobenzene with the chiral diamine, followed by selective alkylation of the primary aliphatic amino group, and finally, reduction of the aromatic nitro group to yield the desired chiral benzene-1,2-diamine building block. mdpi.com For instance, the reduction of the nitro group can be achieved using tin(II) chloride in ethanol (B145695). mdpi.com

These chiral benzene-1,2-diamine building blocks can then be functionalized to create a variety of organocatalysts. mdpi.com For example, they can be converted into sulfonamides, amides, or further alkylated or arylated amines. mdpi.com The catalytic activity of such organocatalysts has been demonstrated in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com

A two-step synthesis for a monosubstituted benzene-1,2-diamine building block, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, has been reported, starting from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene. mdpi.com The process involves an initial nucleophilic aromatic substitution followed by catalytic hydrogenation to reduce the nitro group, affording the target diamine in high yield. mdpi.com These benzene-1,2-diamine derivatives have been explored as hydrogen bond donors in non-covalent organocatalysts. mdpi.com

The following table summarizes the synthesis of benzene-1,2-diamine building blocks for organocatalysis:

Starting MaterialsReaction StepsProductYieldReference
(1R,2R)-cyclohexane-1,2-diamine, o-fluoronitrobenzene1. Nucleophilic aromatic substitution 2. Reductive alkylation 3. Nitro group reductionChiral benzene-1,2-diamine building blocks71-98% (for reduction step) mdpi.com
3,5-bis(trifluoromethyl)benzylamine, 1-fluoro-2-nitrobenzene1. Nucleophilic aromatic substitution 2. Catalytic hydrogenationN¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine97% (for hydrogenation) mdpi.com

Hydroamination of allylic amines

The hydroamination of allylic amines represents a highly atom-economical method for the synthesis of 1,2-diamines. organic-chemistry.orgnih.gov This reaction involves the addition of an amine N-H bond across the carbon-carbon double bond of an allylic amine.

A notable advancement in this area is the rhodium-catalyzed hydroamination of both primary and secondary allylic amines. organic-chemistry.orgnih.gov This method allows for the use of a wide range of amine nucleophiles, including primary, secondary, acyclic, and cyclic aliphatic amines, to produce unsymmetrical vicinal diamines. organic-chemistry.orgnih.gov The versatility of this methodology has been showcased through the synthesis of various bioactive molecules and their analogs. organic-chemistry.orgnih.gov

The general applicability and efficiency of this stereoselective and atom-economical hydroamination provide direct access to a diverse array of 1,2-unsymmetrical diamines. nih.gov While direct synthesis of this compound using this method is not explicitly documented, the strategy is broadly applicable for creating substituted 1,2-diamines from corresponding allylic amine precursors.

Synthetic pathways to N-arylbenzene-1,2-diamines

Several synthetic routes have been developed for the preparation of N-arylbenzene-1,2-diamines, which are important precursors for various heterocyclic compounds and materials.

One innovative approach involves the solvent-controllable photoreaction of 4-methoxyazobenzenes. nih.govnih.govrsc.org Irradiating these azobenzenes in dimethylformamide (DMF) containing hydrochloric acid leads to the selective synthesis of N²-aryl-4-methoxybenzene-1,2-diamines. nih.govnih.govrsc.org The proposed mechanism for this transformation includes a photoredox reaction to form a hydrazobenzene, which then undergoes an o-semidine rearrangement to yield the N-arylbenzene-1,2-diamine. nih.gov This method offers a pathway to N-arylbenzene-1,2-diamines under relatively mild conditions.

A more traditional and widely applicable method involves a two-step process starting from a fluoro-substituted nitroaromatic compound. mdpi.com For example, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine was synthesized from 1-fluoro-2-nitrobenzene and 3,5-bis(trifluoromethyl)benzylamine. mdpi.com The first step is a nucleophilic aromatic substitution, followed by the reduction of the nitro group to an amine, typically through catalytic hydrogenation. mdpi.com This sequence provides a reliable route to monosubstituted N-arylbenzene-1,2-diamines.

The following table outlines the key aspects of these synthetic pathways:

MethodStarting MaterialsKey TransformationProduct TypeReference
Photoreaction4-Methoxyazobenzeneso-Semidine rearrangementN-Aryl-4-methoxybenzene-1,2-diamines nih.govnih.govrsc.org
Two-step Synthesis1-Fluoro-2-nitrobenzene, AmineNucleophilic aromatic substitution, Nitro reductionN-Substituted benzene-1,2-diamines mdpi.com

Preparation of specific derivatives and related building blocks

This compound is a versatile building block for the synthesis of more complex molecules. Its amino groups can readily participate in various chemical transformations.

One of the most common applications of 1,2-diamines, including substituted derivatives like this compound, is the synthesis of quinoxalines. This is typically achieved through the condensation reaction with 1,2-dicarbonyl compounds. researchgate.net This reaction is a cornerstone in the synthesis of a wide range of quinoxaline (B1680401) derivatives, which are of interest for their biological activities.

Furthermore, the amino groups of this compound can undergo nucleophilic substitution reactions to create a variety of derivatives with different substituents. The compound can also be oxidized to form the corresponding quinone derivatives.

Derivatives of benzene-1,2-diamine are also crucial in the development of organocatalysts. As previously mentioned, chiral benzene-1,2-diamines can be synthesized and subsequently functionalized to act as hydrogen-bond donors in bifunctional catalysts. mdpi.commdpi.com These catalysts are then employed in various asymmetric transformations.

The synthesis of specific building blocks often starts with readily available precursors. For instance, N-substituted ortho-phenylenediamines are used in the cyclization reactions to form dihydrotetraazaanthracenes, which are explored as materials for organic electronic devices. mdpi.com Similarly, triphenylamine-based diamines serve as important monomers for the synthesis of aromatic polyamides. mdpi.com

Chemical Reactivity and Transformation Studies of 3 Benzyloxy Benzene 1,2 Diamine

Cyclocondensation Reactions

The ortho-disposed primary amine groups of 3-(benzyloxy)benzene-1,2-diamine make it an ideal substrate for cyclocondensation reactions, which involve the formation of a new ring by reacting the diamine with a bifunctional reagent. These reactions are fundamental in constructing a variety of important heterocyclic scaffolds.

Formation of Benzimidazole (B57391) Derivatives

The reaction of 1,2-diaminobenzenes with carbonyl compounds is a cornerstone of benzimidazole synthesis. nih.govsemanticscholar.org this compound readily undergoes condensation with aldehydes or carboxylic acids to yield the corresponding 4-(benzyloxy)benzimidazole derivatives. The general reaction, known as the Phillips-Ladenburg reaction when using carboxylic acids, involves the formation of two C-N bonds to close the five-membered imidazole (B134444) ring. semanticscholar.orgresearchgate.net

When reacting with an aldehyde, the process typically involves the initial formation of a Schiff base with one of the amine groups, followed by an intramolecular nucleophilic attack by the second amine and subsequent aromatization, often through oxidation or elimination of water. nih.gov A variety of catalysts, including mineral acids, p-toluenesulfonic acid, and various metal catalysts like lanthanum chloride, can be employed to facilitate these reactions. nih.govresearchgate.net

Table 1: Synthesis of Benzimidazole Derivatives from this compound

ReactantCatalyst/ConditionsProduct
Formic AcidMineral Acid, Heat4-(Benzyloxy)-1H-benzimidazole
Aromatic Aldehyde (ArCHO)p-Toluenesulfonic acid, Grinding2-Aryl-4-(benzyloxy)-1H-benzimidazole
Carboxylic Acid (RCOOH)Borane-THF2-Alkyl/Aryl-4-(benzyloxy)-1H-benzimidazole
3,4,5-TrimethoxybenzaldehydeLanthanum Chloride, Acetonitrile (B52724)4-(Benzyloxy)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

This table presents plausible reactions based on general methods for benzimidazole synthesis. nih.govresearchgate.netresearchgate.net

Synthesis of Benzotriazoles

Benzotriazoles are synthesized through the diazotization of one of the amino groups of an o-phenylenediamine (B120857), followed by intramolecular cyclization. gsconlinepress.com Treating this compound with sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically acetic acid, leads to the formation of 4-(benzyloxy)-1H-benzotriazole. gsconlinepress.comiisj.inijpsonline.com The reaction proceeds via the in-situ generation of nitrous acid (HNO₂), which converts one primary amine to a diazonium salt. This intermediate then undergoes a rapid intramolecular cyclization as the lone pair of the adjacent amino group attacks the diazonium nitrogen, expelling water to form the stable triazole ring. gsconlinepress.com

Table 2: Synthesis of 4-(Benzyloxy)-1H-benzotriazole

ReactantReagentSolventProduct
This compoundSodium Nitrite (NaNO₂)Glacial Acetic Acid/Water4-(Benzyloxy)-1H-benzotriazole

This reaction is based on standard procedures for benzotriazole (B28993) synthesis from o-phenylenediamines. iisj.inijpsonline.com

Reactions with Aldehydes and Ketones to Form Schiff Bases

Primary amines react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orguokerbala.edu.iq this compound, possessing two primary amine functionalities, can react with aldehydes or ketones. The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, typically under acid or base catalysis, to yield the C=N double bond of the Schiff base. uokerbala.edu.iqlibretexts.org Depending on the stoichiometry, either one or both amine groups can react. Reaction with one equivalent of a carbonyl compound would lead to a mono-Schiff base, while two equivalents could potentially form a di-imine, although steric hindrance might influence the second condensation.

Table 3: Schiff Base Formation

ReactantCarbonyl CompoundConditionsProduct (Mono-condensation)
This compoundBenzaldehydeAcid/Base catalyst, HeatN¹-(Benzylidene)-3-(benzyloxy)benzene-1,2-diamine
This compoundAcetoneAcid/Base catalyst, HeatN¹-(Propan-2-ylidene)-3-(benzyloxy)benzene-1,2-diamine

The formation of these compounds is based on the general reaction between primary amines and carbonyl compounds. uokerbala.edu.iqresearchgate.net

Formation of Benzo[d]imidazo[2,1-b]thiazole Derivatives

The synthesis of the fused benzo[d]imidazo[2,1-b]thiazole system from this compound is a multi-step process. A common strategy involves the initial formation of a benzimidazole ring that contains a handle for further cyclization. One established route is the reaction of the diamine with a source of thiocarbonyl, such as potassium thiocyanate (B1210189) or carbon disulfide, to form 4-(benzyloxy)benzimidazole-2-thiol. This intermediate can then be reacted with an α-haloketone (e.g., phenacyl bromide). The reaction proceeds via S-alkylation followed by an intramolecular cyclodehydration to construct the thiazole (B1198619) ring, yielding a substituted 7-(benzyloxy)benzo[d]imidazo[2,1-b]thiazole. researchgate.netrsc.org

Reactions Involving the Primary Amine Functionalities

Beyond cyclocondensation, the primary amine groups of this compound are nucleophilic and can participate in a range of reactions typical of aromatic amines. These include acylation, alkylation, and oxidation.

Acylation with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. For instance, reaction with acetyl chloride would yield N,N'-(3-(benzyloxy)-1,2-phenylene)diacetamide. The nucleophilicity of the amino groups also allows for substitution reactions. Oxidation of the compound can lead to the formation of quinone-like derivatives under strong oxidizing conditions.

Reactions Involving the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols and alcohols because it is stable to many reaction conditions but can be cleaved when desired. organic-chemistry.org The most common method for debenzylation is catalytic hydrogenation. Subjecting this compound or its derivatives to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst will cleave the benzyl-oxygen bond to yield the corresponding phenol (B47542), 3-hydroxybenzene-1,2-diamine, and toluene (B28343) as a byproduct. organic-chemistry.org This reaction is highly efficient and proceeds under mild conditions. Alternatively, strong acids or oxidizing agents can also cleave benzyl (B1604629) ethers, though these methods are less common due to their harshness. organic-chemistry.org

Cleavage reactions of the benzyloxy ether

The removal of the benzyl protecting group, a common transformation, can be accomplished under various conditions, including catalytic hydrogenolysis, acidic cleavage, or oxidation. The choice of method depends on the desired selectivity and the tolerance of other functional groups within the molecule. organic-chemistry.org

Catalytic Hydrogenolysis: This is a standard and efficient method for debenzylation. The reaction is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, yielding the deprotected phenol and toluene as a byproduct. organic-chemistry.org To avoid the reduction of other sensitive groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed as an alternative hydrogen source. organic-chemistry.org

Acid-Mediated Cleavage: Strong acids can effect the cleavage of benzyl ethers, but this method's application is restricted to substrates that can withstand harsh acidic conditions. organic-chemistry.org A combination of a Lewis acid like boron trichloride (B1173362) (BCl₃) with a cation scavenger such as pentamethylbenzene (B147382) allows for a chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org Studies on the related benzyl phenyl ether show that in aqueous media, hydronium ions catalyze the C-O bond cleavage through hydrolysis. osti.gov

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. For instance, p-methoxybenzyl ethers are readily cleaved by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) due to the stabilizing effect of the methoxy (B1213986) group. organic-chemistry.org Visible-light-mediated photooxidation with DDQ has been reported as a mild method to cleave simple benzyl ethers. organic-chemistry.org

Table 1: Selected Methods for Benzyl Ether Cleavage

Method Reagents & Conditions Substrate Scope/Selectivity Reference
Catalytic Hydrogenolysis Pd/C, H₂ (gas) or 1,4-cyclohexadiene Standard method; may reduce other functional groups (alkenes, alkynes, nitro groups). organic-chemistry.org
Lewis Acid Cleavage BCl₃, pentamethylbenzene Chemoselective for aryl benzyl ethers; tolerates various functional groups. organic-chemistry.org
Oxidative Cleavage DDQ, visible light Mild conditions; particularly effective for electron-rich benzyl ethers (e.g., PMB). organic-chemistry.org
Acidolysis H₂SO₄, in GVL/water Cleavage of α-O-4 linkage in lignin (B12514952) models; water inhibits side reactions. nih.gov

Modifications to the benzyl moiety

While cleavage of the benzyloxy group is common, literature specifically detailing modifications to the benzyl moiety of this compound is limited. However, the general reactivity of benzyl groups suggests several potential transformations. The benzylic carbon can undergo free-radical substitution, while the aromatic ring of the benzyl group is susceptible to electrophilic substitution reactions.

Studies on other systems have shown that benzylic C-H bonds can be oxidized to form benzylic alcohols. acs.org For example, copper(I) acetate (B1210297) in the presence of a peroxide can facilitate this transformation, which may proceed through a benzylic mesylate intermediate. acs.org Furthermore, Friedel-Crafts-type benzylation reactions on aromatic compounds, often catalyzed by modified zeolites, indicate the types of electrophilic substitution reactions the benzyl ring could undergo. researchgate.net

Mechanistic investigations of key transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Proposed reaction mechanisms

Ether Cleavage Mechanisms: Mechanistic studies on the model compound benzyl phenyl ether (BPE) using DFT calculations provide insight into potential cleavage pathways. osti.gov

In aqueous media (hydrolysis): The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water to cleave the C-O bond, forming phenol and benzyl alcohol. osti.gov

In the presence of a metal catalyst (hydrogenolysis): With catalysts like Ni/SiO₂, the dominant pathway is selective hydrogenolysis of the Caliphatic-O bond. osti.gov

In apolar solvents (pyrolysis): In the absence of a catalyst, thermal cleavage can occur via a radical mechanism, initiated by the formation of benzyl and phenoxy radicals. osti.gov

Cyclization Reaction Mechanisms: The o-phenylenediamine core is a key precursor for heterocyclic synthesis, notably for benzimidazoles and quinoxalines.

Benzimidazole Formation: A proposed mechanism for the reductive cyclization of o-phenylenediamines with CO₂ involves the initial activation of CO₂ by a catalyst (e.g., aminoguanidine) and its reduction. organic-chemistry.org The resulting intermediate reacts with the diamine to form a formamide, which then undergoes intramolecular cyclization to yield the benzimidazole ring. organic-chemistry.org Isotopic labeling studies using D-glucose as a C1 synthon have also been employed to unambiguously confirm the source of the methine carbon in the benzimidazole product via an oxidative cyclization strategy. acs.org

Quinoxaline (B1680401) Formation: The classic synthesis involves the condensation of an o-diamine with a 1,2-dicarbonyl compound. The mechanism is a straightforward acid-catalyzed reaction involving initial nucleophilic attack of one amino group on a carbonyl, followed by cyclization and dehydration.

Kinetic studies of reaction pathways

Specific kinetic data for reactions involving this compound are not widely available in the literature. However, related studies provide some context. For the acid-catalyzed cleavage of benzyl phenyl ether in γ-valerolactone (GVL), studies have tracked product distribution over time at various temperatures and acid concentrations, revealing the influence of these parameters on reaction rates and selectivity. nih.gov In a different system, the cleavage of an ether by aniline (B41778) was found to follow second-order kinetics, being first-order in both the ether and the aniline. mdma.ch The development of in situ reaction monitoring techniques has been highlighted as a powerful tool for gaining kinetic insights into complex processes like photocatalytic benzyl ether cleavage, which can help identify intermediates and understand catalytic cycles. researchgate.net

Exploration of novel reaction pathways and cascade reactions

The o-phenylenediamine moiety in this compound is a versatile building block for constructing fused heterocyclic systems, often through cascade reactions.

The condensation with 1,2-dicarbonyl compounds to form quinoxalines is a well-established and efficient reaction. nih.gov Various catalytic systems have been developed to improve this transformation, making it more environmentally benign and efficient. These include using recyclable alumina-supported heteropolyoxometalates, microwave-assisted synthesis, and eco-friendly water-based systems. nih.govresearchgate.net

Table 2: Selected Methods for Quinoxaline Synthesis from o-Phenylenediamines

Catalyst/Method Diketone Partner Conditions Yield Reference
Alumina-Supported Heteropolyoxometalate Benzil Toluene, 25°C, 2 h 92% nih.gov
Iodine (catalytic) Hydroxyl ketone DMSO, rt, 12 h 80-90% encyclopedia.pub
Zinc triflate α-Diketone CH₃CN, rt up to 90% encyclopedia.pub
Bentonite K-10 Clay Benzil Ethanol (B145695), rt, 20 min 95% encyclopedia.pub
DABCO Benzyl ketone (in situ oxidation) Air, one-pot Excellent organic-chemistry.org

Beyond simple condensations, researchers have explored more complex cascade reactions. For example, a cascade reaction involving β-enamino diketones and o-phenylenediamine has been developed to assemble pyrrole-fused 1,5-benzodiazepine frameworks. acs.org This one-pot, metal-free protocol proceeds via an intramolecular cyclization of the diketone followed by an annulation reaction with the diamine, achieving yields of up to 91%. acs.org Such strategies, which build molecular complexity in a single operation, represent a promising area for the application of this compound in the synthesis of novel and potentially bioactive compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the method of choice for a comprehensive theoretical investigation of 3-(Benzyloxy)benzene-1,2-diamine. Such calculations could elucidate various molecular properties.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. This analysis would reveal the spatial arrangement of the benzyloxy group relative to the diamine-substituted benzene (B151609) ring and how the substituent influences the planarity of the ring. Electronic structure analysis would further detail the distribution of electrons within the molecule, identifying areas of high and low electron density.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, this would allow for the theoretical assignment of key vibrational frequencies, such as the N-H stretches of the amine groups, the C-O-C stretches of the ether linkage, and the aromatic C-H and C-C vibrations. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a tool within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, this analysis would provide a more nuanced view of local reactivity than FMO analysis alone, identifying the specific atoms most susceptible to chemical reaction.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP map of this compound would clearly show the negative potential around the nitrogen and oxygen atoms due to their lone pairs and the positive potential around the amine hydrogens, highlighting the sites for intermolecular interactions like hydrogen bonding.

Topological analyses (ELF, LOL, RDG)

Topological analyses of electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are employed to visualize and quantify the nature of chemical bonding and non-covalent interactions within a molecule. tandfonline.com These methods offer a detailed picture of electron distribution, revealing the characteristics of covalent bonds, lone pairs, and weaker interactions that govern molecular conformation and crystal packing.

For a molecule like this compound, ELF and LOL analyses would be expected to show distinct basins corresponding to the core, lone pair, and bonding electrons. tandfonline.com The aromatic rings would exhibit delocalized bonding patterns, while the C-N, C-O, and N-H bonds would show clear covalent character. The lone pairs on the nitrogen and oxygen atoms would be visible as distinct localization domains, which are crucial for the molecule's hydrogen bonding capabilities and reactivity.

RDG analysis is particularly useful for identifying and characterizing non-covalent interactions. In this compound, this would likely reveal intramolecular hydrogen bonding between one of the amino groups and the adjacent benzyloxy oxygen, which would contribute to the planarity and stability of the molecule's conformation. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for the solid-state structure, would also be visualized through RDG plots. Studies on similar o-phenylenediamine (B120857) derivatives have utilized these topological methods to understand intramolecular charge delocalization and reactive sites. tandfonline.com

A representative table of expected topological analysis findings is presented below.

Analysis TypeExpected Findings for this compound
ELF/LOL - Delocalized bonding within the benzene rings. - Clear covalent character for C-C, C-H, C-N, N-H, and C-O bonds. - Distinct lone pair basins on nitrogen and oxygen atoms.
RDG - Evidence of intramolecular hydrogen bonding (e.g., N-H···O). - Visualization of intermolecular hydrogen bonding and van der Waals interactions in a condensed phase.

Molecular dynamics simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govstrath.ac.uk These simulations can provide valuable insights into the conformational dynamics, solvation effects, and aggregation behavior of molecules like this compound in various environments.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the benzyloxy group and the rotational dynamics of the amine groups. It would also illustrate how the molecule interacts with the solvent molecules through hydrogen bonding and other non-covalent forces. Such simulations are crucial for understanding how the molecule behaves in a biological context or as a reactant in solution.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods to find a mathematical relationship with an observed property or activity.

For a compound like this compound, QSAR studies could be employed if it were part of a series of related molecules being investigated for a specific biological target. For instance, QSAR models have been developed for various classes of aromatic amines to predict their carcinogenic potential or inhibitory activity against specific enzymes. nih.govnih.govmdpi.com The descriptors in such a model might include parameters related to the size and shape of the molecule, its electronic properties (like HOMO and LUMO energies), and its hydrogen bonding capacity.

A hypothetical QSAR study on a series of substituted o-phenylenediamines might yield an equation similar to the one shown in the table below, illustrating the dependence of a biological activity on specific molecular descriptors.

QSAR Model ComponentExample
Dependent Variable Biological Activity (e.g., log(1/IC₅₀))
Independent Variables Molecular Descriptors (e.g., LogP, Molar Refractivity, HOMO Energy)
Hypothetical Equation log(1/IC₅₀) = a(LogP) + b(Molar Refractivity) + c*(HOMO) + d

Theoretical spectroscopic predictions (NMR, UV-Vis, IR)

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These theoretical spectra are often calculated using Density Functional Theory (DFT) and can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be expected to correlate well with experimental values. researchgate.net The calculations would help in the assignment of specific peaks to the corresponding protons and carbon atoms in the molecule, which can sometimes be ambiguous from experiments alone, especially for the aromatic regions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption bands. For this compound, these calculations would likely show π→π* transitions associated with the aromatic systems. The predicted absorption maxima (λ_max) can be compared with experimental spectra to understand the electronic structure of the molecule. nih.gov

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, these calculations would help in assigning the vibrational modes, such as the N-H stretches of the amine groups, the C-O-C stretch of the ether linkage, and the various aromatic C-H and C=C vibrations.

The table below provides a summary of the types of data that can be obtained from theoretical spectroscopic predictions for this compound.

Spectroscopic TechniquePredicted Data
¹H and ¹³C NMR Chemical shifts (δ) for each unique proton and carbon atom.
UV-Vis Absorption wavelengths (λ_max) and corresponding electronic transitions.
IR Vibrational frequencies (cm⁻¹) and their corresponding normal modes.

Reaction path investigations and transition state analysis

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key reaction is its condensation with aldehydes or ketones to form benzimidazoles, a common synthetic route. mdpi.com Computational studies on the reaction of o-phenylenediamine with carbonyl compounds have elucidated the mechanism, which typically involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. mdpi.comacs.org

A reaction path investigation for the synthesis of a benzimidazole (B57391) from this compound would involve calculating the energies of the various intermediates and transition states. This would allow for the determination of the rate-determining step and provide insights into how the benzyloxy substituent might influence the reaction kinetics and regioselectivity. DFT calculations have been used to study similar reaction mechanisms, including rearrangements of benzyloxy-substituted compounds. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Synthesis of monomers for polymer chemistry

While direct polymerization of 3-(Benzyloxy)benzene-1,2-diamine is not extensively documented in the provided search results, its core structure, o-phenylenediamine (B120857), is a well-established precursor for creating monomers used in high-performance polymers. Ortho-phenylene diamine compounds are valuable precursors for a variety of applications, including the synthesis of carbene ligands. nih.gov The presence of the benzyloxy group on the benzene (B151609) ring in this compound offers a site for further functionalization or can be used to influence the solubility and processing characteristics of the resulting polymers. The two adjacent amine groups are reactive sites that can participate in condensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. A particularly relevant application of o-phenylenediamines is in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. The general reaction involves the condensation of an aromatic bis(o-diamine) with a dicarboxylic acid or its phenyl ester.

Development of advanced organic electronic materials

The field of organic electronics leverages tailored organic molecules to create components for various devices. The molecular framework of this compound is relevant to the synthesis of larger, more complex molecules that serve as the active materials in these devices. The diamine functionality is a common starting point for building heterocyclic structures that are often found at the core of organic electronic materials.

Materials for Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, derivatives of aromatic diamines are crucial for creating hole-transporting materials (HTMs), host materials, and emitters. nih.gov While this compound is not directly used as an OLED material, it serves as a precursor for synthesizing the larger, conjugated molecules required for device fabrication. For instance, the diamine can be used to construct carbazole (B46965) or triphenylamine-based molecules, which are widely used in OLEDs. nih.gov These larger molecules often possess high thermal stability and suitable HOMO/LUMO energy levels for efficient charge injection and transport. nih.govelsevierpure.com The performance of OLEDs is highly dependent on the properties of these organic materials.

Below is a table showcasing the performance of various materials used in phosphorescent OLEDs, illustrating the types of efficiencies that are targeted in this field.

Material TypeRole in OLEDCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-2ACRHole-Transporting Material55.7429.2821.59 nih.gov
TAPC (Reference)Hole-Transporting Material32.5318.5810.6 nih.gov
TRZ-DBC1 (Yellow)Host Material71.4-25.4 elsevierpure.com
CBP (Reference, Yellow)Host Material58.0-19.1 elsevierpure.com
TRZ-DBC2 (Green)Host Material75.9-24.7 elsevierpure.com

Formation of supramolecular structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donating amino groups and potentially hydrogen bond accepting ether oxygen, makes it and its derivatives interesting candidates for the construction of supramolecular assemblies.

Self-assembly phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures. This process is fundamental to the formation of many complex supramolecular systems. nih.gov Molecules based on benzene-1,3,5-tricarboxamides (BTAs), for example, are known to self-assemble in water to form various structures like fibers, membranes, and nanotubes. nih.govtue.nl This self-assembly is driven by a combination of non-covalent forces, including hydrogen bonding and hydrophobic effects. tue.nl While the provided results focus more on BTA systems, the principles of self-assembly are broadly applicable to molecules like this compound that possess functional groups capable of directional interactions. The interplay between the molecular structure and the environment dictates the final morphology of the self-assembled architecture. nih.gov

Hydrogen bonding interactions in supramolecular architectures

Hydrogen bonding is a key directional interaction in the formation of supramolecular structures. tue.nl The 1,2-diamine arrangement on the benzene ring of this compound allows for the formation of specific hydrogen bonding patterns. The amino groups can act as hydrogen bond donors. In derivatives of ortho-phenylene diamine, unexpected dual intermolecular hydrogen bonds have been observed, leading to dimerization. nih.gov These strong N-H···N hydrogen bonds can be detected by NMR spectroscopy and confirmed by X-ray crystallography. nih.gov Such interactions are crucial in directing the assembly of molecules into larger, well-defined architectures. The ability of water molecules to form hydrogen bonds with aromatic rings (π-hydrogen bonds) is another factor that can influence the structure of supramolecular assemblies in aqueous environments. purdue.edu

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) precursors

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from molecular building blocks. Aromatic diamines are common precursors for the synthesis of the organic linkers used in these frameworks. The diamine functionality of this compound allows it to be reacted with other multitopic building blocks, such as aldehydes or carboxylic acids, to form the extended networks of COFs through strong covalent bonds. Similarly, the amine groups can coordinate to metal ions to form the nodes in MOFs, although this application is less direct for a simple diamine compared to more complex N-heterocyclic linkers. The benzyloxy group can be used to functionalize the pores of the resulting framework or to influence its assembly process.

Applications in catalysis.

There is a notable absence of dedicated research articles detailing the direct use of this compound as a primary component in catalytic systems. General principles of catalysis often involve diamine scaffolds for the construction of ligands and organocatalysts; however, specific examples employing the benzyloxy-substituted variant are not readily found.

Chiral ligands and organocatalysts.

The synthesis of chiral ligands and organocatalysts frequently utilizes chiral diamine backbones. These molecules can coordinate with metal centers to form chiral catalysts or can act as metal-free organocatalysts, often facilitating asymmetric reactions through the formation of chiral intermediates. While the 1,2-diamine moiety of this compound provides a suitable scaffold for such applications, and the benzyloxy group could offer unique steric and electronic properties, specific studies detailing the synthesis and application of chiral ligands or organocatalysts derived directly from this compound are not described in the surveyed literature.

Homogeneous and heterogeneous catalysis.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. Heterogeneous catalysis, in contrast, utilizes catalysts in a different phase, which can offer advantages in terms of catalyst separation and recycling. The functional groups of this compound could theoretically be exploited to anchor the molecule to a solid support for heterogeneous catalysis or to create soluble metal complexes for homogeneous catalysis. However, the existing body of research does not provide concrete examples or in-depth studies of this compound being employed in either of these catalytic paradigms.

Further research is required to explore and establish the potential of this compound as a precursor for novel catalysts and to characterize its activity and utility in various catalytic transformations.

Biological and Medicinal Chemistry Research Applications

Synthesis of biologically active scaffolds and derivatives

The presence of two adjacent amino groups in 3-(benzyloxy)benzene-1,2-diamine facilitates cyclocondensation reactions with a range of dielectrophilic reagents to form various heterocyclic systems. The benzyloxy moiety can also be modified or retained to influence the physicochemical properties and biological activity of the final products.

Benzodiazepine (B76468) derivatives

1,5-Benzodiazepines are a class of compounds widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. ijcce.ac.irnih.gov The synthesis of 1,5-benzodiazepine derivatives can be achieved through the condensation reaction of o-phenylenediamines with ketones, often catalyzed by acids. nih.govsemanticscholar.org In this context, this compound can serve as the o-phenylenediamine (B120857) precursor.

The general reaction involves the condensation of one molecule of this compound with two molecules of a ketone, or one molecule of a β-diketone. semanticscholar.orgrsc.org Various catalysts can be employed to facilitate this reaction, including protic acids like p-toluenesulfonic acid and Lewis acids, or solid supports such as silica (B1680970) sulfuric acid and H-MCM-22. ijcce.ac.irnih.gov The reaction typically proceeds at room temperature or with gentle heating and can be performed under solvent-free conditions. ijcce.ac.ir The resulting benzodiazepine will bear the benzyloxy substituent on the aromatic ring, which can be a key feature for its biological activity.

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives

Reactants Catalyst Conditions Product
This compound, Acetone H-MCM-22 Acetonitrile (B52724), Room Temperature 7-(Benzyloxy)-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
This compound, Acetophenone (B1666503) Silica Sulfuric Acid Solvent-free, Room Temperature 7-(Benzyloxy)-2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

This table presents hypothetical products based on general synthetic methods for 1,5-benzodiazepines.

Chalcone (B49325) derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors for flavonoids and are known for a wide range of biological activities. nih.gov While not directly synthesized from this compound in a single step, this diamine can be used to create heterocyclic chalcone derivatives. A common method for synthesizing chalcones is the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. nih.govscialert.net

One synthetic strategy involves the reaction of a chalcone with this compound to form a Schiff base. ekb.eg For instance, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) can react with this compound to yield a Schiff base derivative where the diamine has condensed with the ketone functionality of the chalcone. ekb.eg This reaction introduces the benzyloxy-substituted phenylenediamine moiety into the chalcone scaffold, creating a hybrid molecule with potential for enhanced biological activity.

Alternatively, this compound can be a precursor to a benzimidazole-based chalcone. nih.gov The diamine can be cyclized to form a benzimidazole (B57391) ring, which is then further functionalized to an aldehyde. This benzimidazole aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone to yield a benzimidazole-chalcone hybrid. nih.gov

Table 2: Synthesis of Chalcone-derived Schiff Base

Reactant 1 Reactant 2 Product

This table presents a hypothetical product based on general synthetic methods for Schiff bases from chalcones.

Benzotriazole (B28993) derivatives

Benzotriazoles are a class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry. The synthesis of benzotriazoles is readily achieved through the diazotization of o-phenylenediamines with nitrous acid. stackexchange.com This reaction involves the formation of a diazonium salt from one of the amino groups, which then undergoes an intramolecular cyclization by attacking the other amino group. stackexchange.com

Utilizing this compound as the starting material in this reaction would lead to the formation of 4-(benzyloxy)-1H-benzo[d] ijcce.ac.irnih.govarkat-usa.orgtriazole. The reaction is typically carried out by treating the diamine with sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid, at a low temperature. The benzyloxy group at the 4-position of the benzotriazole ring can influence its biological properties.

Thiazole (B1198619) and benzimidazole hybrids

The hybridization of different heterocyclic scaffolds is a common strategy in drug discovery to create molecules with enhanced or novel biological activities. This compound is a valuable precursor for the synthesis of thiazole-benzimidazole hybrids.

One approach involves the acid-catalyzed condensation-cyclization reaction of this compound with a thiazole-based substituted benzaldehyde. arkat-usa.org For example, reacting this compound with ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate in the presence of an acid catalyst like acetic acid in ethanol (B145695) leads to the formation of a thiazole-benzimidazole hybrid. arkat-usa.org In this reaction, the two amino groups of the diamine react with the formyl group of the thiazole derivative to form the benzimidazole ring.

Another strategy involves the synthesis of benzimidazole-thiadiazole hybrids. acs.org In this case, an o-phenylenediamine is reacted in a multi-step process to first form a 2-substituted benzimidazole, which is then converted to a carbohydrazide. This intermediate is subsequently reacted with an isothiocyanate and cyclized to form the thiadiazole ring. acs.org While this specific example may not directly use this compound, the general methodology is applicable.

Table 3: Synthesis of a Thiazole-Benzimidazole Hybrid

Reactant 1 Reactant 2 Catalyst Product

This table presents a hypothetical product based on published synthetic methods. arkat-usa.org

Formazan (B1609692) derivatives

Formazans are intensely colored compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. They have been investigated for various biological activities. nih.gov The synthesis of formazans typically involves the coupling of an aryl diazonium salt with a hydrazone. nih.gov

This compound can be utilized as a precursor for the aryl diazonium salt. One of the amino groups of the diamine can be selectively diazotized using nitrous acid at low temperatures. slideshare.net The resulting diazonium salt can then be coupled with a suitable aldehyde phenylhydrazone in a basic medium, such as pyridine, to yield the formazan derivative. nih.govsemanticscholar.org The remaining amino group and the benzyloxy substituent on the phenyl ring of the formazan could be important for its biological profile.

Pyrazoline-thiazole hybrids

Pyrazoline and thiazole are two important heterocyclic rings that, when combined, can lead to compounds with interesting pharmacological properties. ekb.eg The synthesis of pyrazoline-thiazole hybrids often starts from chalcones. ekb.eg

A plausible synthetic route involving this compound would begin with the synthesis of a chalcone derivative as described in section 5.1.2. This chalcone, bearing the 3-(benzyloxy)phenylamino moiety, can then be reacted with a hydrazine (B178648) derivative to form the pyrazoline ring. ekb.eg The resulting pyrazoline can then be further reacted to introduce the thiazole ring. For example, a thiocarbamoyl-substituted pyrazoline can be reacted with a halo-ketone to construct the thiazole ring through a Hantzsch-type synthesis. epa.gov This multi-step approach allows for the incorporation of the this compound-derived fragment into a complex hybrid molecule.

Molecular docking and in silico screening for drug discovery

Computational methods such as molecular docking and in silico screening are pivotal in modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target. The chemical architecture of this compound, with its hydrogen-bonding capabilities and aromatic features, makes it a candidate for such computational studies.

Target protein interactions

The interaction of this compound with target proteins is dictated by its structural components. The 1,2-diamine arrangement on the benzene (B151609) ring allows for potential bidentate chelation or multiple hydrogen bond formations with amino acid residues in a protein's active site. Computational modeling indicates that the diaminobenzene portion of the molecule tends to adopt a planar conformation, while the benzyloxy group extends from this plane, which may help to minimize steric hindrance and facilitate entry into a binding pocket. The ortho-positioning of the amino groups can also lead to intramolecular hydrogen bonding, stabilizing certain conformations that may be favorable for binding to a specific target.

Enzyme inhibition studies

The potential of this compound and its derivatives as enzyme inhibitors has been a key area of research, targeting enzymes implicated in a range of diseases.

Monoamine oxidase (MAO) inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. google.comwikipedia.org Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. wikipedia.org

The benzyloxy group is a recognized pharmacophore in the design of selective MAO-B inhibitors. nih.govnih.gov For instance, the FDA-approved anti-Parkinson's drug Safinamide features a benzyloxy moiety and is a potent, reversible MAO-B inhibitor. nih.govnih.gov Studies on various classes of compounds, including chalcones and isatin (B1672199) derivatives, have demonstrated that the inclusion of a benzyloxy group often confers high potency and selectivity for MAO-B. nih.govnih.gov This suggests that this compound could serve as a scaffold or precursor for novel MAO-B inhibitors.

Table 1: Inhibitory Activity of Benzyloxy-Containing Compounds against hMAO-B
Compound ClassExample CompoundhMAO-B IC50 (µM)Reference
Benzyloxy ChalconeCompound B100.067 nih.gov
Benzyloxy ChalconeCompound B150.12 nih.gov
Isatin-based BenzyloxybenzeneSafinamide (Reference)- nih.gov

Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) inhibitors

Trypanosoma brucei is the parasite responsible for Human African Trypanosomiasis (HAT), or "sleeping sickness". nih.gov These parasites cannot synthesize folates de novo and rely on enzymes like Pteridine Reductase 1 (PTR1) for folate metabolism, making TbPTR1 an attractive drug target. nih.govnih.gov TbPTR1 provides a bypass mechanism against drugs that inhibit dihydrofolate reductase (DHFR), another key enzyme in this pathway. nih.govresearchgate.net Therefore, inhibiting TbPTR1, either alone or in combination with DHFR inhibitors, is a promising strategy for developing new treatments for HAT. nih.govresearchgate.net

Structure-based virtual screening and subsequent in vitro testing have identified various small molecules that inhibit TbPTR1. nih.govmdpi.com While this compound itself is not highlighted as a primary inhibitor in major studies, the general class of substituted aromatic amines and related heterocyclic compounds are frequently explored. Research has focused on designing inhibitors that can selectively bind to the active site of TbPTR1 over the human equivalent. nih.gov

Table 2: Research on TbPTR1 Inhibitors
Inhibitor ClassKey FindingsSignificanceReference
Benzo[d]imidazol-2-amine derivativesDeveloped potent inhibitors with Ki values as low as 7 nM against TbPTR1.Demonstrates the potential of structure-based design to create highly potent inhibitors. nih.gov
Thiadiazole derivativesIdentified mid-micromolar inhibitors of TbPTR1 with low toxicity.Crystal structures guided the design of new derivatives with improved activity. researchgate.net
Pteridine derivativesA multidisciplinary approach yielded compounds with picomolar inhibition of TbPTR1.Showcases a successful multitarget design strategy against parasitic enzymes. pdbj.org

Epidermal Growth Factor Receptor (EGFR) inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. nih.govnih.gov Overexpression or mutation of EGFR is implicated in various cancers, making it a prime target for anti-cancer therapies. nih.gov EGFR inhibitors fall into two main classes: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs). nih.gov

TKIs target the intracellular kinase domain of the receptor. nih.gov While there is no specific research directly linking this compound to EGFR inhibition, its structural features are common in scaffolds used to develop TKIs. Many TKIs are heterocyclic compounds that can fit into the ATP-binding pocket of the EGFR kinase domain. The diamine functionality could be used as a starting point for synthesizing more complex heterocyclic systems, such as benzimidazoles, which are known to act as EGFR inhibitors. rcsb.org The benzyloxy group could also be explored for its potential to form interactions within the receptor's binding site.

Antimicrobial Activity Evaluations

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms. The core structure, a substituted o-phenylenediamine, is a well-known pharmacophore in many antimicrobial agents.

Antibacterial Activity

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available research, the broader class of o-phenylenediamine derivatives has shown promise. For instance, benzimidazoles, which can be synthesized from o-phenylenediamines, have demonstrated activity against both Gram-positive and Gram-negative bacteria. One study on newly synthesized benzimidazole derivatives reported weak to medium activity against various bacterial strains. impactfactor.org

Research on other related structures provides further insight. For example, a series of novel phenyl- and benzimidazole-substituted benzyl (B1604629) ethers were evaluated for their antibacterial effects. One compound in this series exhibited potent activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 3.12 and 6.25 µg/mL, respectively. nih.gov Another study on quinone derivatives demonstrated that some compounds inhibited Gram-positive pathogens at concentrations ranging from 0.5 to 64 µg/mL. mdpi.com

The following table summarizes the antibacterial activity of some compounds structurally related to this compound. It is important to note that this data is for related derivatives and not the specific compound of focus.

Compound/DerivativeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
Phenyl-substituted benzyl etherStaphylococcus aureusMIC: 3.12 µg/mL nih.gov
Phenyl-substituted benzyl etherMethicillin-resistant S. aureus (MRSA)MIC: 6.25 µg/mL nih.gov
Benzimidazole derivativeBacillus PuimilusGood inhibitory activity impactfactor.org
Quinone derivativeGram-positive pathogensMIC: 0.5-64 µg/mL mdpi.com

Antifungal Activity

Similar to the antibacterial evaluations, specific antifungal data for this compound is limited. However, the antifungal potential of related heterocyclic compounds is well-established. Benzimidazole derivatives, for instance, are known to possess fungicidal properties. nih.gov A study on novel benzimidazole derivatives showed activity against various human pathogenic fungi. nih.gov

One of the synthesized benzimidazole compounds, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, was found to be particularly active against Aspergillus fumigatus with a MIC of 7.81 μg/mL. nih.gov Another study on phenyl- and benzimidazole-substituted benzyl ethers also reported antifungal activity against Candida albicans and Candida krusei. nih.gov

The table below presents antifungal activity data for compounds related to this compound, highlighting the potential of this chemical class.

Compound/DerivativeFungal StrainActivity (MIC)Reference
Benzimidazole derivativeAspergillus fumigatus7.81 µg/mL nih.gov
Benzimidazole derivativeCandida albicansActive nih.gov
Benzimidazole derivativeCandida kruseiActive nih.gov

Antiviral Activity

Anticancer and Antiproliferative Studies

The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, including o-phenylenediamine derivatives. These compounds have been investigated for their ability to inhibit cancer cell growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

Derivatives of o-phenylenediamine have been the focus of numerous anticancer screening programs. For example, a quinazoline (B50416) derivative, PVHD121, which can be conceptually related to substituted diamines, demonstrated potent antiproliferative activity against a panel of cancer cell lines, including lung, colon, breast, prostate, and cervical cancer, with IC50 values ranging from 0.1 to 0.3 μM. nih.gov

Furthermore, the evaluation of semicarbazide (B1199961) and 1,2,4-triazolin-5-one derivatives in vitro has shown significant growth inhibition against various human tumor cell lines. eurekaselect.com Specifically, some compounds were most effective against an ovary cancer cell line, with observed growth inhibition of up to 80% at a concentration of 100 μg/ml. eurekaselect.com Another study on benzofuran (B130515) derivatives, which share some structural similarities in terms of being bicyclic aromatic systems, also highlighted their potential anticancer activity. mdpi.com

The following table summarizes the cytotoxic activity of some compounds that are structurally related to this compound. This data is presented to illustrate the potential of this class of compounds in cancer research.

Compound/DerivativeCancer Cell LineActivity (IC50/Growth Inhibition)Reference
Quinazoline derivative (PVHD121)A549 (lung), NCI-H460 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), HeLa (cervical)IC50: 0.1-0.3 μM nih.gov
Semicarbazide derivativeOvary (TOV 112D)GI: 80% at 100 µg/ml eurekaselect.com
1,2,4-Triazolin-5-one derivativeBreast (T47D)GI: 80% at 100 µg/ml eurekaselect.com
Benzofuran derivativeErlich ascites carcinoma (EAC)High cytotoxic concentration scores mdpi.com

Mechanism of Action in Cancer Therapy

The mechanisms through which o-phenylenediamine derivatives exert their anticancer effects are varied and depend on the specific substitutions on the core structure. For the quinazoline derivative PVHD121, it was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, a key mechanism for disrupting cell division in cancer cells. nih.gov

Structure-activity relationship (SAR) studies on various p-phenylenediamine (B122844) derivatives have indicated that the nature and position of substituent groups are crucial factors in determining their biological activity. nih.gov For instance, the presence of a nitro group and the nature of substituents at certain positions on the benzene ring were found to be critical for the mutagenic (and potentially cytotoxic) activity of these compounds. nih.gov In the context of benzimidazole derivatives, SAR studies have revealed that compounds with electron-withdrawing groups often exhibit better antimicrobial activity, which can sometimes be correlated with anticancer effects. nih.gov

Antioxidant Activity Assessments

There is a lack of direct studies evaluating the antioxidant activity of this compound. However, the antioxidant potential of structurally related compounds has been explored. For instance, a series of 3-arylphthalide derivatives were synthesized and evaluated for their antioxidant activity using the ABTS assay. mdpi.com One of the synthesized compounds, 3-(2,4-dihydroxyphenyl)phthalide, demonstrated superior antioxidant activity compared to the standard, Trolox. mdpi.com

In other research, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and their antioxidant properties were assessed through various in vitro assays, including interaction with the stable free radical DPPH. nih.gov The study found that nitrones with specific substitutions on the phenyl ring exhibited high interaction with DPPH, indicating their radical scavenging ability. nih.gov For example, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs showed significant DPPH scavenging activity. nih.gov

Additionally, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have been investigated as multifunctional antioxidants. nih.gov One such compound, (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide, was identified as a potent antioxidant with high ABTS+ scavenging activity. nih.gov

Table 1: Antioxidant Activity of Structurally Related Compounds

Compound/ExtractAssayResultsReference
3-(2,4-dihydroxyphenyl)phthalideABTS assayBetter antioxidant activity than Trolox standard. mdpi.com
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesDPPH scavenging assayHigh interaction with DPPH, indicating radical scavenging ability. nih.gov
(Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxideABTS+ scavenging assay19% scavenging activity. nih.gov

Anti-inflammatory and Analgesic Properties

A synthetic analog, N(1)-benzyl-4-methylbenzene-1,2-diamine (BMD), has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level. nih.gov Furthermore, BMD was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov

In a related context, a series of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes were synthesized and evaluated as novel anti-inflammatory agents. nih.gov One of the most potent compounds, (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde, was found to inhibit the increase in cellular Ca2+ with greater potency than the lead compound. nih.gov

Research on 3-arylphthalides has also demonstrated anti-inflammatory potential. The compound 3-(2,4-dihydroxyphenyl)phthalide was found to cause strong inhibition of NO production in LPS-stimulated microglial and macrophage cells. mdpi.com It also reduced the expression of the pro-inflammatory cytokines Il1b and Il6 in macrophage cells. mdpi.com

While there is no specific research on the analgesic properties of this compound, studies on other benzoxazolinone derivatives have shown analgesic activity. nih.gov

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

CompoundBiological Target/AssayKey FindingsReference
N(1)-benzyl-4-methylbenzene-1,2-diamine (BMD)Nitric oxide (NO) production in LPS-stimulated macrophagesInhibited NO production by down-regulating iNOS expression and inhibiting NF-κB activation. nih.gov
(2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehydeCellular Ca2+ increaseInhibited the increase in cellular Ca2+ with greater potency than the lead compound. nih.gov
3-(2,4-dihydroxyphenyl)phthalideNO production in LPS-stimulated cellsCaused strong inhibition of NO production in microglial and macrophage cells. mdpi.com

Evaluation in Other Biological Contexts

There are no direct studies reporting the anti-malarial activity of this compound. However, the anti-malarial potential of various compounds containing benzyl and benzyloxy moieties has been investigated.

For instance, a study on the antimalarial activity of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their anthranilic acids was conducted. Of the 39 derivatives tested in vitro against Plasmodium falciparum, two showed specific antimalarial properties. nih.gov

In another study, a library of amine-substituted triazolopyrazines was screened against the Plasmodium falciparum 3D7 strain. Tertiary alkylamine products displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org

Furthermore, research on plasmodione, an antiplasmodial early-lead drug, has led to the synthesis of new probes based on the 3-benz(o)yl-6-fluoro-menadione scaffold to identify its protein targets in P. falciparum. nih.gov

Table 3: Anti-malarial Activity of Structurally Related Compound Classes

Compound ClassTarget/StrainKey FindingsReference
2-substituted 6-nitro- and 6-amino-benzothiazolesPlasmodium falciparumTwo out of 39 derivatives showed specific antimalarial properties. nih.gov
Amine-substituted triazolopyrazinesPlasmodium falciparum 3D7Tertiary alkylamine products displayed IC50 values from 9.90 to 23.30 µM. beilstein-journals.org

While direct anti-tubercular screening data for this compound is not available, research on structurally related compounds suggests potential activity against Mycobacterium tuberculosis.

A study on phenoxyalkylbenzimidazoles, which have good anti-tubercular activity, tested a series of derivatives to understand their structure-activity relationship. acs.org Notably, a 3-benzyloxy aniline (B41778) derivative was synthesized and showed good activity. acs.org The condensation of a 1,2-diaminobenzene derivative is a key step in the synthesis of the benzimidazole core of these compounds. acs.org

In a separate investigation, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of these compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov

Furthermore, the discovery of a substituted benzyloxy-benzylamine scaffold led to the identification of potent inhibitors of the M. tuberculosis acetyltransferase Eis, an enzyme involved in kanamycin (B1662678) resistance. nih.gov Some of these inhibitors not only reversed kanamycin resistance but also showed toxicity to M. tuberculosis even in the absence of the antibiotic. nih.gov

Another area of research has focused on N-benzyl 3,5-dinitrobenzamides, which have been identified as potent anti-TB agents. nih.gov These compounds exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov

The synthesis of N1-benzyl and N1-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives has also been explored for their antimicrobial activity. nih.gov Several of these compounds showed good activity against Mycobacterium smegmatis, a species taxonomically related to M. tuberculosis. nih.gov

Table 4: Anti-tubercular Activity of Structurally Related Compounds

Compound/Derivative ClassTarget/StrainKey FindingsReference
3-Benzyloxy aniline derivative (in phenoxyalkylbenzimidazole series)Mycobacterium tuberculosisShowed good activity. acs.org
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesM. tuberculosis H37RvTwo compounds had MICs similar to isoniazid. nih.gov
Substituted benzyloxy-benzylamine scaffoldM. tuberculosis acetyltransferase EisHighly potent inhibitors (IC50 ~ 1 μM). nih.gov
N-Benzyl 3,5-dinitrobenzamidesDrug-sensitive and multidrug-resistant M. tuberculosisExcellent in vitro activity. nih.gov
N1-Benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diaminesMycobacterium smegmatisGood activity against M. smegmatis. nih.gov

There is no specific research on the anti-Alzheimer activity of this compound. However, the inhibition of cholinesterases and the prevention of β-amyloid (Aβ) aggregation are key therapeutic strategies for Alzheimer's disease, and structurally related compounds have been investigated in this context.

A study on flexible multidentate benzyldiamine derivatives found that they displayed high affinities for Aβ aggregates. nih.gov These derivatives were designed as potential probes for cerebrovascular Aβ deposition, a hallmark of cerebral amyloid angiopathy, which is often found in the elderly. nih.gov The multidentate approach significantly improved the binding affinity compared to their monomeric counterparts. nih.gov

In the area of cholinesterase inhibition, a series of 2-Aryl-6-carboxamide benzoxazole (B165842) derivatives were synthesized and evaluated. researchgate.net These compounds were found to be potent inhibitors of acetylcholinesterase (AChE). researchgate.net

Additionally, indene-derived hydrazides have been designed to target the acetylcholinesterase enzyme. nih.gov One such derivative showed significant AChE inhibition potential and also inhibited butyrylcholinesterase (BuChE). nih.gov

Table 5: Anti-Alzheimer's Related Activity of Structurally Related Compounds

Compound/Derivative ClassTarget/AssayKey FindingsReference
Flexible multidentate benzyldiamine derivativesAβ aggregatesHigh affinities with Ki values in the nanomolar range. nih.gov
2-Aryl-6-carboxamide benzoxazole derivativesAcetylcholinesterase (AChE)Potent inhibitors of AChE. researchgate.net
Indene-derived hydrazidesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)One derivative showed maximum AChE inhibition potential (IC50 = 13.86 ± 0.163 µM) and BuChE inhibition (IC50 = 48.55 ± 0.136 µM). nih.gov

Direct evidence for the effect of this compound on plant growth is not available in the reviewed literature. However, the impact of related benzene compounds on biological systems in plants and fungi has been noted. For example, various benzene compounds derived from plants have been shown to inhibit the growth and alter the hyphal morphology of the fungus Neurospora crassa. nih.gov

Herbicidal and Insecticidal Assays

Scientific investigations into novel pyridazine (B1198779) derivatives have explored the impact of a benzyloxy group on their herbicidal efficacy. In one such study, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their bleaching and herbicidal activities. The findings from this research indicated that the presence and nature of the substituent on the phenoxy group at the 3-position of the pyridazine ring were critical for significant herbicidal effects. Specifically, the research highlighted that an electron-withdrawing group at the para-position of the benzene ring was essential for high herbicidal activity.

The study demonstrated that some of the synthesized compounds exhibited excellent herbicidal activities in both Spirodela polyrrhiza and greenhouse tests, with some being effective even at low application rates. This suggests that the benzyloxy scaffold, when appropriately modified and incorporated into a suitable heterocyclic system, can contribute to potent herbicidal action. However, it is crucial to note that these findings pertain to complex derivatives and not to this compound itself.

Currently, there is no available information in the reviewed scientific literature regarding the insecticidal activity of this compound or its close derivatives.

Coordination Chemistry of 3 Benzyloxy Benzene 1,2 Diamine and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(Benzyloxy)benzene-1,2-diamine would likely follow established methodologies for related diamine ligands. A common approach involves the direct reaction of the diamine with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating crystalline products.

Furthermore, this compound can serve as a precursor for the synthesis of Schiff base ligands. Condensation reaction of the diamine with various aldehydes or ketones would yield multidentate ligands with enhanced coordination capabilities. These Schiff bases could then be complexed with a range of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II).

The characterization of these hypothetical complexes would employ a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal center, evidenced by shifts in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in elucidating the structure of the ligand framework within the complex, particularly for diamagnetic metal complexes.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Elemental Analysis: To provide the empirical formula of the synthesized complexes, corroborating their stoichiometry.

Ligand Properties and Coordination Modes

This compound possesses two adjacent amino groups, making it an excellent candidate for acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The presence of the bulky benzyloxy group at the 3-position could introduce significant steric hindrance, influencing the geometry of the resulting metal complexes and potentially leading to unusual coordination numbers or distorted geometries.

Upon conversion to a Schiff base, the resulting ligand would offer additional donor sites (imino nitrogens and potentially phenolic oxygens if hydroxy-aldehydes are used), allowing for tetradentate or even higher coordination modes. This versatility could lead to the formation of both mononuclear and polynuclear complexes.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the definitive method for the structural elucidation of coordination compounds. For metal complexes of this compound and its derivatives, this technique would provide precise information on:

Bond lengths and angles between the metal center and the donor atoms of the ligand.

The coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral).

While no specific crystal structures for complexes of this compound are reported, studies on related o-phenylenediamine (B120857) complexes suggest that a variety of geometries could be anticipated.

Magnetic Properties of Metal Complexes

The magnetic properties of complexes are dictated by the nature of the metal ion and its coordination environment. For paramagnetic transition metal complexes of this compound, magnetic susceptibility measurements over a range of temperatures would be crucial to determine the effective magnetic moment. This data provides insights into:

The spin state of the metal ion.

The number of unpaired electrons.

The presence of magnetic exchange interactions in polynuclear complexes (i.e., ferromagnetic or antiferromagnetic coupling).

The steric bulk of the benzyloxy group could influence the metal-metal distances in polynuclear species, thereby affecting the strength of any magnetic coupling.

Applications of Coordination Compounds in Biological Systems

Metal complexes often exhibit enhanced biological activity compared to the free ligands. This is a promising area of investigation for complexes of this compound.

Enhanced Biological Activities of Complexes

Chelation of a metal ion to a biologically active ligand can lead to a synergistic effect, resulting in a complex with significantly enhanced antimicrobial, antifungal, or anticancer properties. The increased lipophilicity of the complex can facilitate its transport across cell membranes, a key factor in its bioavailability and efficacy. While the biological activity of this compound itself is not extensively documented, its coordination to metal ions could unlock potent biological activities.

Mechanism of Action of Metal-Based Drugs

The mechanism of action of metal-based drugs is often multifaceted. Potential mechanisms for complexes of this compound could include:

DNA Binding and Cleavage: The complex could interact with DNA through intercalation or groove binding, potentially inhibiting DNA replication and transcription in cancer cells.

Enzyme Inhibition: The metal complex could bind to the active site of essential enzymes, disrupting their function.

Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and lead to apoptosis (programmed cell death) in pathogenic or cancerous cells.

Analytical Methodologies for the Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for separating 3-(Benzyloxy)benzene-1,2-diamine from reaction mixtures and for assessing its purity. While specific High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) protocols for this exact compound are not extensively detailed in the public literature, the general principles of these techniques are routinely applied to similar aromatic amines.

In a typical scenario, TLC would be used for rapid, qualitative monitoring of reaction progress, employing a suitable solvent system to achieve separation on a silica (B1680970) gel plate. For more precise quantitative analysis and purification, HPLC would be the method of choice. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like trifluoroacetic acid, would likely provide good resolution.

Spectroscopic Techniques

Spectroscopy is a cornerstone for the characterization of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. vscht.cz

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. mlsu.ac.inuobasrah.edu.iq The aromatic protons on the diamine ring and the benzyl (B1604629) group would appear in the downfield region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The methylene (B1212753) protons of the benzyloxy group (-OCH₂-) would likely produce a singlet at a characteristic chemical shift. The protons of the two amino groups (-NH₂) would also give rise to signals, the position of which can be variable and may be affected by the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. vanderbilt.edu One would expect to see distinct signals for each of the 13 carbon atoms in this compound. The chemical shifts of the aromatic carbons would be in the typical range for benzene (B151609) derivatives, while the methylene carbon of the benzyloxy group would appear at a higher field.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure. rsc.org COSY would show correlations between coupled protons, while HSQC would correlate each proton with its directly attached carbon atom.

A representative table of expected NMR data is provided below.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (Diamine Ring)6.0 - 7.5100 - 150
Aromatic CH (Benzyl Ring)7.2 - 7.5127 - 137
-OCH₂-~5.0~70
-NH₂Variable-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publibretexts.org The IR spectrum of this compound would show characteristic absorption bands. mpg.dethermofisher.com

Key expected vibrational frequencies include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

C-H stretching (aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands appearing just below 3000 cm⁻¹ for the -CH₂- group.

C=C stretching (aromatic): Sharp absorption bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. spectroscopyonline.com

C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic -CH₂-C-H Stretch< 3000
Aromatic C=CC=C Stretch~1600, 1450-1500
C-O (Ether)C-O Stretch1200 - 1250
C-NC-N Stretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uu.nlmt.commsu.edu Aromatic compounds like this compound are expected to show strong UV absorption due to π→π* transitions of the benzene rings. The presence of the amino and benzyloxy substituents will influence the exact position and intensity of the absorption maxima (λ_max). One would anticipate absorption bands in the 200-400 nm range. The parent compound, 1,2-benzenediamine, shows absorption maxima that can be used as a reference point. nist.gov

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. uvic.ca It is used to determine the molecular weight and elemental composition of a compound.

MS: The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at an m/z value corresponding to its molecular weight (214.27 g/mol ).

ESI-MS: Electrospray ionization mass spectrometry is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov For this compound, one would expect to observe the protonated molecule [M+H]⁺ at m/z 215.28. Fragmentation patterns can also provide structural information. nih.govmgutheses.in

HRMS: High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact elemental formula of the molecule. This is a powerful tool for confirming the identity of a newly synthesized compound.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₃H₁₄N₂O. This technique provides fundamental confirmation of the compound's elemental composition.

Theoretical Elemental Composition of C₁₃H₁₄N₂O:

Carbon (C): 72.87%

Hydrogen (H): 6.59%

Nitrogen (N): 13.07%

Oxygen (O): 7.47%

Element Symbol Theoretical Percentage
CarbonC72.87%
HydrogenH6.59%
NitrogenN13.07%
OxygenO7.47%

Based on a comprehensive search of available scientific literature, specific experimental data for X-ray diffraction (both single crystal and powder) and thermal analysis (TG/DSC) for the compound this compound is not publicly available. As a result, an article with detailed research findings and data tables for these specific analytical methodologies, as requested, cannot be generated at this time.

Factual and scientifically accurate reporting requires that the information be based on published, verifiable data. Without access to primary research that has characterized this compound by these methods, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, the sections on X-ray diffraction studies and thermal analysis cannot be completed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzyloxy)benzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves acylation followed by reduction. For example, benzyl-protected intermediates can be synthesized via nucleophilic substitution of a hydroxyl group with a benzyl halide, followed by catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH4) to yield the diamine . Optimization includes controlling temperature (e.g., 0–5°C for acylation) and using high-purity reagents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyloxy at C3, diamine at C1/C2). Aromatic protons appear as multiplets (6.5–7.5 ppm), while NH2_2 groups show broad signals .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-N distances ~1.40–1.45 Å for amine groups). Mercury software visualizes packing interactions, such as hydrogen bonds between NH2_2 and adjacent molecules .

Q. What are the typical reactions of this compound, and how do they compare to analogous diamines?

  • Methodology :

  • Oxidation : Forms quinoxalines via condensation with α-diketones (e.g., benzil) under acidic conditions. Oxalic acid in EtOH/H2_2O at RT achieves >90% yield .
  • Substitution : The NH2_2 groups react with electrophiles (e.g., nitration at C4/C5 in trifluoromethyl analogs, as seen in regioselective studies ).

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved during structural analysis?

  • Methodology : Discrepancies (e.g., NH2_2 tautomerism in NMR vs. static positions in X-ray) require complementary techniques:

  • DFT calculations : Predict optimized geometries and compare with experimental data.
  • Variable-temperature NMR : Probe dynamic effects like proton exchange .
  • High-resolution crystallography : Use synchrotron radiation to detect minor conformers .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

  • Methodology :

  • Directing groups : The benzyloxy group at C3 deactivates the ring, directing nitration/sulfonation to C5. Computational modeling (e.g., Hirshfeld surface analysis) predicts electron density distribution .
  • Protection/deprotection : Temporarily block NH2_2 groups with Boc or Fmoc to alter reactivity .

Q. How can computational tools enhance the design of derivatives with tailored photophysical properties?

  • Methodology :

  • TD-DFT : Predict absorption/emission spectra of fluorescent derivatives (e.g., oxazolo-phenoxazines). Substituents like electron-withdrawing CF3_3 shift emission to 370–450 nm .
  • Molecular docking : Screen derivatives for bioactivity (e.g., antimicrobial targets) by simulating ligand-receptor interactions .

Q. What experimental precautions are necessary when handling hygroscopic or air-sensitive derivatives of this compound?

  • Methodology :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving LiAlH4_4 or NaH.
  • Stabilization : Store compounds under argon with molecular sieves. Monitor purity via HPLC (e.g., >98% by area normalization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.